molecular formula C18H18O4 B3059050 2,3,6,7-Tetramethoxyanthracene CAS No. 93878-11-6

2,3,6,7-Tetramethoxyanthracene

Cat. No.: B3059050
CAS No.: 93878-11-6
M. Wt: 298.3 g/mol
InChI Key: UFVANHITTCLBSC-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethoxyanthracene is an organic compound with the molecular formula C18H18O4 It is a derivative of anthracene, featuring four methoxy groups attached to the anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetramethoxyanthracene typically involves the reaction of veratrole with terephthalaldehyde in the presence of a strong acid like sulfuric acid. The reaction is carried out at low temperatures (0-5°C) to control the reaction rate and prevent side reactions. The product is then purified using chromatographic techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,3,6,7-Tetramethoxyanthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while reduction can produce dihydroanthracenes.

Scientific Research Applications

2,3,6,7-Tetramethoxyanthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetramethoxyanthracene involves its interaction with various molecular targets and pathways. Its methoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and binding properties. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 2,3,6,7-Tetramethoxy-9,10-dihydroanthracene
  • 2,3,6,7-Tetrabromoanthracene
  • 4,4’-(2,3,6,7-Tetramethoxyanthracene-9,10-diyl)dibenzoic acid

Comparison: this compound is unique due to its specific substitution pattern on the anthracene core, which imparts distinct electronic and steric properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

2,3,6,7-tetramethoxyanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-19-15-7-11-5-13-9-17(21-3)18(22-4)10-14(13)6-12(11)8-16(15)20-2/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVANHITTCLBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC3=CC(=C(C=C3C=C2C=C1OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399809
Record name Anthracene, 2,3,6,7-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93878-11-6
Record name Anthracene, 2,3,6,7-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6,7-TETRAMETHOXY-ANTHRACENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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